CG-707
Description
CG-707 is a rhodanine derivative identified as a potent inhibitor of Phosphatase of Regenerating Liver-3 (PRL-3), a key oncoprotein implicated in cancer metastasis, invasion, and drug resistance . PRL-3 overexpression correlates with poor prognosis in multiple cancers, making it a therapeutic target. This compound was discovered through structure-activity relationship (SAR) studies and demonstrated the ability to restore phosphorylation levels of PRL-3 substrates, such as Ezrin and Cytokeratin 8, in cancer cells .
Mechanism and Efficacy: CG-708 suppresses cancer cell migration and invasion by selectively targeting PRL-3. Mechanistically, it modulates epithelial-mesenchymal transition (EMT) markers, increasing E-cadherin (a cell adhesion protein) and decreasing Snail (a transcriptional repressor of E-cadherin), thereby reversing EMT-driven metastasis . Its antitumor effects are pronounced in high PRL-3-expressing cells but minimal in low-expressing cells, underscoring its target specificity .
Limitations: Despite its efficacy, this compound shares a critical drawback with other rhodanine derivatives: non-selectivity.
Properties
CAS No. |
1443442-61-2 |
|---|---|
Molecular Formula |
C20H17NO3S2 |
Molecular Weight |
383.48 |
IUPAC Name |
5-{3-[2-(2-Methoxy-benzyloxy)-phenyl]-allylidene}-2-thioxo-thiazolidin-4-one |
InChI |
InChI=1S/C20H17NO3S2/c1-23-16-10-4-3-8-15(16)13-24-17-11-5-2-7-14(17)9-6-12-18-19(22)21-20(25)26-18/h2-12H,13H2,1H3,(H,21,22,25)/b9-6+,18-12+ |
InChI Key |
ZFMNOKIPXJKJCB-PXYULHTISA-N |
SMILES |
O=C1NC(S/C1=C/C=C/C2=CC=CC=C2OCC3=CC=CC=C3OC)=S |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CG-707; CG 707; CG707; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The development of PRL-3 inhibitors has yielded multiple candidates, each with distinct advantages and limitations. Below is a comparative analysis of CG-707 and its analogs:
BR-1
- Chemical Class : Rhodanine derivative (structurally related to this compound).
- Target/Mechanism : PRL-3 inhibition; restores phosphorylation of Ezrin and Cytokeratin 8 .
- Efficacy : Suppresses migration and invasion in high PRL-3-expressing cells, mirroring this compound’s effects .
- Selectivity: Non-selective due to the rhodanine scaffold .
- Commercial Availability: Commercially available (CAS No. 893449–38-2) .
- Key Differentiator : BR-1 is marketed but shares this compound’s selectivity issues.
Thienopyridone
- Chemical Class: Thienopyridone derivative.
- Target/Mechanism : PRL-3 inhibitor identified via Roche library screening; disrupts tumor growth by interfering with cell adhesion .
- Efficacy : Reduces tumor growth in vitro but exhibits high toxicity, precluding in vivo use .
- Key Differentiator : Greater specificity than rhodanine derivatives but unsuitable for clinical translation due to toxicity.
JMS-053 (Iminothienopyridone 13)
- Chemical Class: Optimized thienopyridone analog.
- Target/Mechanism: PRL-3 inhibitor with enhanced potency and reduced toxicity compared to Thienopyridone .
- Efficacy: First small-molecule PRL-3 inhibitor tested in vivo, showing efficacy in multidrug-resistant ovarian xenograft models .
- Limitations : Poor solubility and uncharacterized pharmacokinetics/toxicology in humans .
- Key Differentiator : Improved therapeutic index but requires formulation optimization.
PRL-3-Specific Antibody
- Class: Monoclonal antibody.
- Target/Mechanism : Binds PRL-3 with high selectivity, sparing other PRL family members .
- Efficacy : Suppresses tumor growth in hepatic and gastric cancer models in vivo .
- Limitations : High production costs compared to small molecules; requires clinical validation .
- Key Differentiator: Unmatched selectivity but economically less viable.
Table 1: Comparative Analysis of PRL-3 Inhibitors
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
